molecular formula C9H20N2O B13003929 [2-(Azetidin-3-yloxy)ethyl]diethylamine

[2-(Azetidin-3-yloxy)ethyl]diethylamine

Katalognummer: B13003929
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: REJPPJAGYJYICY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Azetidin-3-yloxy)ethyl]diethylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to an ethyl group and diethylamine moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Azetidin-3-yloxy)ethyl]diethylamine typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of 3-chloro-1-propanol with ammonia or primary amines under controlled conditions to form the azetidine ring.

    Attachment of Ethyl Group: The ethyl group is introduced through alkylation reactions. This can be achieved by reacting the azetidine intermediate with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of Diethylamine Moiety: The final step involves the reaction of the azetidine-ethyl intermediate with diethylamine. This can be carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: [2-(Azetidin-3-yloxy)ethyl]diethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the ethyl group can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles (thiols, amines); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted azetidine or ethyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

[2-(Azetidin-3-yloxy)ethyl]diethylamine: has found applications in several scientific domains:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

    Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of [2-(Azetidin-3-yloxy)ethyl]diethylamine involves its interaction with specific molecular targets. The azetidine ring and diethylamine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of the interaction. Detailed studies on its binding affinity and specificity are essential to elucidate the precise pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [2-(Pyrrolidin-3-yloxy)ethyl]diethylamine: Similar structure with a pyrrolidine ring instead of an azetidine ring.

    [2-(Morpholin-3-yloxy)ethyl]diethylamine: Contains a morpholine ring, differing in the oxygen atom in the ring structure.

    [2-(Piperidin-3-yloxy)ethyl]diethylamine: Features a piperidine ring, which is a six-membered nitrogen-containing ring.

Uniqueness

  • The azetidine ring in [2-(Azetidin-3-yloxy)ethyl]diethylamine imparts unique steric and electronic properties compared to its analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

2-(azetidin-3-yloxy)-N,N-diethylethanamine

InChI

InChI=1S/C9H20N2O/c1-3-11(4-2)5-6-12-9-7-10-8-9/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

REJPPJAGYJYICY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1CNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.